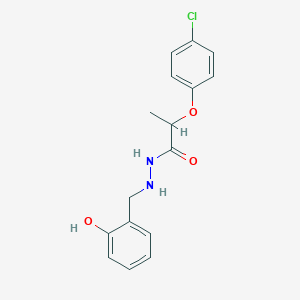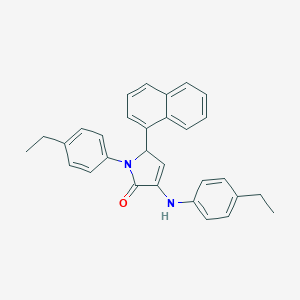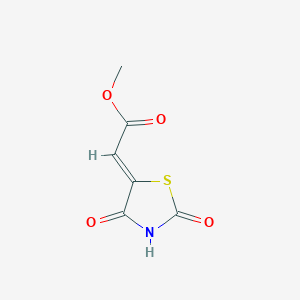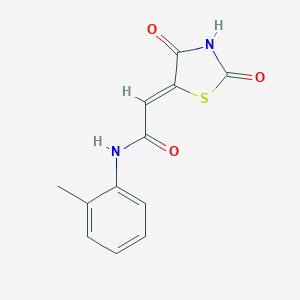
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, also known as CBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of the compound “2-(4-chlorophenoxy)-N’-(2-hydroxybenzyl)propanehydrazide” is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize similar molecular motifs
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might bind to its target protein or enzyme, leading to a change in the target’s function .
Biochemical Pathways
Given its potential protein or enzyme targets, it could influence a variety of biochemical pathways, depending on the specific role of its targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets after administration .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide for lab experiments is that it is relatively easy to synthesize and purify. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is also stable under normal lab conditions and can be stored for extended periods of time. However, one limitation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide research, including the development of more potent and selective 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide analogs, the investigation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's effects on other diseases, and the exploration of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's mechanism of action at the molecular level. Additionally, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's potential as a therapeutic agent in combination with other drugs or therapies should be further explored.
Métodos De Síntesis
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol, 2-hydroxybenzaldehyde, and propanehydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve cognitive function and reduce amyloid beta accumulation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUCDCBPLUQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)


![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)


